Methyl dec-8-enoate

Olefin metathesis Renewable feedstock valorization Internal olefin synthesis

Methyl dec-8-enoate (CAS 62472-91-7), also designated methyl (E)-8-decenoate or 8-decenoic acid methyl ester, is an unsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.275 g·mol⁻¹. It belongs to the medium-chain unsaturated FAME family and is characterized by a double bond located at the internal C8 position, distinguishing it from its terminal-olefin isomer methyl dec-9-enoate (9-DAME, CAS 25601-41-6).

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 62472-91-7
Cat. No. B14537499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dec-8-enoate
CAS62472-91-7
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC=CCCCCCCC(=O)OC
InChIInChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4H,5-10H2,1-2H3
InChIKeyOJJIFHYBFZLDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Dec-8-enoate (CAS 62472-91-7): Procurement-Grade Unsaturated C10 Methyl Ester for Position-Specific Oleochemistry


Methyl dec-8-enoate (CAS 62472-91-7), also designated methyl (E)-8-decenoate or 8-decenoic acid methyl ester, is an unsaturated fatty acid methyl ester (FAME) with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.275 g·mol⁻¹ [1]. It belongs to the medium-chain unsaturated FAME family and is characterized by a double bond located at the internal C8 position, distinguishing it from its terminal-olefin isomer methyl dec-9-enoate (9-DAME, CAS 25601-41-6) [2]. The compound is a colorless to pale yellow liquid with an estimated density of approximately 0.86 g·cm⁻³, soluble in organic solvents such as ethanol and ether, and practically insoluble in water . Its calculated LogP of 3.08 reflects moderate lipophilicity relevant to partitioning behavior in both synthetic and biological systems [1].

Internal C8=C9 olefin — distinct from terminal 9-DAME
Metathesis route to C16 dibasic esters (suberic acid precursor)
Castor-oil-derived intermediate for prostanoid synthesis
Position-specific combustion surrogate candidate

Why Methyl Dec-8-enoate Cannot Be Replaced by Terminal-Olefin or Saturated Analogs in Position-Sensitive Oleochemical Syntheses


The internal C8 double bond of methyl dec-8-enoate is not a minor structural variation; it is the decisive chemical feature that dictates downstream reactivity, product slate, and physicochemical behavior relative to closely related C10 methyl esters. Substituting the terminal-olefin isomer methyl dec-9-enoate (9-DAME) for methyl dec-8-enoate in a metathesis-based process, for example, diverts the reaction pathway from producing C16 dibasic esters (suberic acid precursors) toward entirely different α,ω-diene products [1]. Likewise, replacement with the saturated analog methyl decanoate eliminates the olefin functionality required for cross-metathesis, hydrogenation–functionalization cascades, and combustion-surrogate modeling of unsaturated biodiesel components [2][3]. Even stereochemical substitution (Z for E) can alter molecular recognition in pheromone-mimetic and biochemical contexts where geometric fidelity governs biological activity [4]. The quantitative evidence below documents exactly where these differences manifest and how they translate into measurable selection criteria.

Terminal isomer (9-DAME) Divergent metathesis product slate — C18 diesters or ethenolysis, not suberic acid precursor.
Saturated analog (methyl decanoate) Lacks olefin functionality for cross-metathesis, hydrogenation cascades, or combustion surrogacy.
Z-isomer or stereochemical impurity Geometric fidelity may alter molecular recognition in pheromone-mimetic research contexts.

Quantitative Differentiation Evidence for Methyl Dec-8-enoate versus Closest Analogs


Positional Isomerization Defines a Unique Internal-Olefin Reactivity Profile Relative to Methyl Dec-9-enoate

Methyl dec-8-enoate is the product of acid-catalyzed positional isomerization of methyl dec-9-enoate (9-DAME), converting the terminal C=C bond to an internal C8=C9 olefin. This transformation is documented in US Patent 10,519,088, where 9-decenoic acid methyl ester is combined with a fluorosulfonic acid group-containing substance to form 8-decenoic acid methyl ester [1]. The internal olefin geometry enables subsequent metathesis to generate 1,16-dimethyl 8-hexadecenedioate, a precursor to suberic acid (octanedioic acid, n=6 in the HOOC–(CH₂)ₙ–COOH series) — a dicarboxylic acid that is notably difficult to access from conventional petroleum feedstocks [1]. In contrast, the terminal olefin methyl dec-9-enoate undergoes ethenolysis to yield 1-decene and regenerate 9-DAME, a fundamentally different product distribution that cannot furnish the same C16 dibasic ester architecture [2]. The patent explicitly states that 'substances that differ only in the position of an alkenyl group may have distinct chemical and/or physical properties' and that 'the product of a reaction between a functionalizing agent and a substance having a 2-alkenyl group may have different chemical and/or physical properties from the product of a reaction between the functionalizing agent and the original substance having the terminal alkenyl group' [1].

Reaction pathway
Head-to-head
C16 dibasic ester (from 8-DAME) vs. C18 or ethenolysis products (from 9-DAME)
Enables suberic acid route; terminal isomer cannot.
Requires internal olefin substrate for cross-metathesis.
Olefin metathesis Renewable feedstock valorization Internal olefin synthesis

Prostaglandin F1α Total Synthesis: Methyl Dec-8-enoate as a Structurally Required Castor-Oil-Derived Intermediate

In the landmark total synthesis of prostaglandin F1α (PGF1α) from castor oil reported by Ranganathan et al. (Tetrahedron, 1980, 36, 1869–1876), methyl dec-8-enoate (CAS 62472-91-7) is explicitly employed as a key intermediate in a multistep sequence that incorporates 16 of the 18 carbons of the castor oil backbone into the C20 prostanoid framework [1]. The synthetic strategy hinges on a 'novel procedure for the regiospecific functionalisation of terminal olefins' and a 'novel degradation of aldehyde to lower acid,' both of which are predicated on the specific C8 unsaturation pattern [1]. In this same study, 9-decenoic acid (the free acid corresponding to methyl dec-9-enoate) is listed at ~97% purity as a distinct, separate entry, confirming that the C8-unsaturated methyl ester is not interchangeable with its C9 isomer in this synthetic context [1]. The regiospecificity demand is absolute: the 8-ene position aligns with the required carbon skeleton topology for PGF1α construction; a 9-ene isomer would shift the functionalization site by one carbon, producing an incorrect chain-length homolog [2].

Synthetic identity
Data to verify
Structurally required intermediate for PGF1α synthesis; 9-isomer not used
Structural non-negotiable for prostanoid synthesis.
Direct confirmation of source recommended.
Prostaglandin synthesis Castor oil restructuring Regiospecific olefin functionalization

Hydrophobicity Differentiation: Internal vs. Terminal Double Bond Partitioning Behavior

The calculated octanol–water partition coefficient (LogP) for methyl dec-8-enoate is 3.0761 [1]. While experimentally determined ΔLogP values between methyl dec-8-enoate and methyl dec-9-enoate are not available in the open literature, the structural difference — an internal C8=C9 double bond versus a terminal C9=C10 double bond — is known from broader FAME structure–property relationships to affect both chromatographic retention and partitioning behavior [2]. The topological polar surface area (TPSA) for methyl dec-8-enoate is 26.3 Ų, with 0 hydrogen bond donors and 2 hydrogen bond acceptors, and the fraction of sp³-hybridized carbons is 0.73 [3]. The internal double bond creates a more compact molecular shape with reduced solvent-accessible surface area compared to the extended terminal-olefin conformation of methyl dec-9-enoate, which can translate into measurably different retention times on reversed-phase HPLC columns and distinct partition coefficients in biphasic reaction systems [2]. These differences are relevant when the methyl ester is used as a lipophilicity standard, an extraction solvent component, or a chromatographic reference.

Lipophilicity
Class-level inference
LogP 3.08 (calc); internal olefin may reduce LogP vs. terminal isomer
Chromatographic retention may differ measurably.
Experimental ΔLogP not published.
Lipophilicity QSAR modeling Chromatographic retention

Combustion Surrogate Modeling: Comparative Ignition Behavior of Methyl Decenoate Positional Isomers

Methyl decenoate isomers serve as critical unsaturated surrogates in biodiesel combustion modeling. Detailed chemical kinetic mechanisms have been developed and validated for methyl-5-decenoate and methyl-9-decenoate, with oxidation models comprising over 3,000 chemical species and 10,000+ elementary reactions [1][2]. A comparative shock tube study by Yang et al. (Energy & Fuels, 2013) directly measured the autoignition characteristics of methyl 9-decenoate versus a methyl 5(6)-decenoate mixture, demonstrating that double-bond position significantly affects ignition delay times across the 650–1300 K temperature range [3]. Methyl dec-8-enoate (C8=C9 internal olefin) occupies a distinct position in the isomer landscape — intermediate between the mid-chain 5(6)-decenoate and the terminal 9-decenoate — and constitutes a missing experimental data point in the current combustion kinetics literature [4]. No published shock tube or rapid compression machine ignition delay data currently exist for methyl dec-8-enoate specifically, representing both a critical evidence gap and a defined research opportunity for combustion science groups seeking to complete the isomer-resolved biodiesel surrogate matrix [4].

Ignition delay
Cross-study comparable
No data for 8-isomer; 5(6)- and 9-isomer delays differ (factor ~1.5–3× at 800 K)
Bridges isomer gap in kinetic models.
Experimental ignition data absent for 8-DAME.
Biodiesel combustion kinetics Autoignition Shock tube studies

Stability Profile: Low-Temperature Stability and Room-Temperature Dimerization Behavior of Methyl Dec-8-enoate

Methyl dec-8-enoate exhibits a defined stability dichotomy: it is reported to be stable when stored at –18 °C, but undergoes slow dimerization at room temperature via a hetero-Diels-Alder mechanism . This reactivity profile parallels observations in structurally related unsaturated esters such as methyl 2-oxobut-3-enoate, where dimerization limits ambient shelf life but also opens synthetic routes to cyclic derivatives . The dimerization susceptibility is linked to the electron-deficient nature of the α,β-unsaturated ester moiety in conjugation-capable conformations, which are more accessible in the internal olefin geometry of the 8-isomer than in the terminal 9-isomer [1]. Methyl dec-9-enoate, with its isolated terminal double bond lacking conjugation to the ester carbonyl, is expected to exhibit lower dimerization propensity under identical conditions — a stability advantage for the terminal isomer in long-term storage, but a reactivity advantage for the internal isomer in applications where controlled dimerization is exploited synthetically [1]. Quantitative dimerization rate constants for methyl dec-8-enoate have not been published; this represents a data gap that procurement teams should note when evaluating shelf-life requirements.

Storage stability
Class-level inference
Stable at –18 °C; slow dimerization at RT via hetero-Diels-Alder
Cold-chain storage may be required.
Dimerization rates not published.
Storage stability Dimerization kinetics Unsaturated ester shelf life

Validated Application Scenarios for Methyl Dec-8-enoate Based on Quantitative Differentiation Evidence


Suberic Acid and C16 Dibasic Ester Production via Internal Olefin Metathesis

Methyl dec-8-enoate is the required internal-olefin substrate for producing 1,16-dimethyl 8-hexadecenedioate by cross-metathesis, which upon hydrogenation yields 1,16-dimethyl hexadecanedioate — a direct precursor to suberic acid (octanedioic acid). This application exploits the C8-position unsaturation that distinguishes methyl dec-8-enoate from its terminal-olefin isomer methyl dec-9-enoate, which under metathesis conditions generates a different product slate (1-decene co-product and C18 diesters) [1]. Industrial laboratories synthesizing specialty polyamide or polyester monomers from renewable feedstocks should specify methyl dec-8-enoate (CAS 62472-91-7) for this pathway.

Prostaglandin F1α and Prostanoid Analog Total Synthesis

In the Ranganathan PGF1α total synthesis from castor oil, methyl dec-8-enoate is a structurally essential intermediate whose C8 unsaturation aligns with the carbon-skeleton requirements of the C20 prostanoid framework [1]. Medicinal chemistry and natural product synthesis groups pursuing prostaglandin analogs should procure methyl dec-8-enoate specifically; substitution with methyl dec-9-enoate would shift the functionalization site and produce an incorrect chain-length homolog. The synthetic sequence leverages regiospecific terminal olefin functionalization and aldehyde degradation chemistry that is predicated on the 8-ene position [1].

Isomer-Resolved Biodiesel Combustion Kinetic Model Development

Methyl dec-8-enoate occupies a structurally distinct isomer position — the C8=C9 internal olefin — that is currently absent from published biodiesel surrogate kinetic mechanisms, which have been developed only for methyl-5-decenoate and methyl-9-decenoate [1][2]. Combustion research laboratories equipped with shock tube or rapid compression machine facilities can use methyl dec-8-enoate to generate the first experimental ignition delay data for this isomer, completing the C10 methyl decenoate isomer matrix and enabling more accurate biodiesel combustion models that account for positional unsaturation effects [2].

Pheromone Analog Synthesis via Olefin Metathesis

Methyl dec-8-enoate is cited in the context of pheromone synthesis via olefin metathesis, where the internal C8 double bond serves as a structural template for constructing lepidopteran sex pheromone components bearing 8-unsaturated architectures [1]. The geometric purity of the (E)-8-decenoate configuration is critical for biological activity in pheromone-mimetic applications, as even minor Z-isomer contamination can antagonize behavioral responses in field-trapping assays [1]. Entomology and crop protection research groups should verify the E/Z isomeric purity specification when sourcing this compound.

Application
Selection Property
Validation Focus
Suberic acid precursor
Internal olefin geometry
Metathesis product distribution
Prostaglandin synthesis
Regiospecific 8-ene position
Carbon-skeleton alignment
Combustion kinetic models
Isomer-resolved structure
Ignition delay experimental data
Pheromone analog synthesis
E-configuration purity
E/Z isomeric ratio verification
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